Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate
CAS No.: 421579-31-9
Cat. No.: VC21511763
Molecular Formula: C20H20BrNO5S
Molecular Weight: 466.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421579-31-9 |
|---|---|
| Molecular Formula | C20H20BrNO5S |
| Molecular Weight | 466.3g/mol |
| IUPAC Name | ethyl 5-[(4-bromophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C20H20BrNO5S/c1-3-5-18-19(20(23)26-4-2)16-12-14(8-11-17(16)27-18)22-28(24,25)15-9-6-13(21)7-10-15/h6-12,22H,3-5H2,1-2H3 |
| Standard InChI Key | VSQVJRCYVZSPAK-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C(=O)OCC |
| Canonical SMILES | CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C(=O)OCC |
Introduction
Chemical Identity and Structure
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate belongs to the benzofuran class of organic compounds. It features a benzofuran ring system as its core structure, with several key functional groups including a bromophenyl sulfonyl moiety, an ethyl ester group, and a propyl substituent. These structural elements contribute to the compound's chemical reactivity and potential biological activity.
The compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 421579-31-9 |
| Molecular Formula | C20H20BrNO5S |
| Molecular Weight | 466.3 g/mol |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)CCC |
This compound's chemical architecture includes a benzofuran core (a bicyclic heterocycle consisting of fused benzene and furan rings), a sulfonamide linkage connected to a 4-bromophenyl group, an ethyl ester at position 3, and a propyl chain at position 2 of the benzofuran system.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate significantly influence its behavior in chemical reactions and biological systems. The compound exists as a solid at room temperature, with its molecular weight of 466.3 g/mol placing it in the medium-sized range of organic molecules.
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The ethyl ester group can undergo hydrolysis, transesterification, and reduction reactions.
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The sulfonamide (SO2NH) linkage provides both hydrogen bond donor and acceptor capabilities.
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The bromophenyl moiety introduces potential for halogen bonding interactions and can participate in various coupling reactions.
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The benzofuran core confers rigidity and planarity to part of the molecule, while the propyl chain adds flexibility.
These structural features result in a compound with moderate lipophilicity, which may facilitate membrane permeation in biological systems while maintaining sufficient water solubility for biological testing.
Chemical Reactivity and Applications
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate can undergo various chemical transformations, making it valuable in organic synthesis and medicinal chemistry.
Key Reactions
The compound can participate in several important reaction types:
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Hydrolysis: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.
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Reduction: Reduction of the ester functionality can yield alcohol derivatives.
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Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced through various cross-coupling reactions.
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Sulfonamide Modifications: The NH of the sulfonamide group can be further functionalized through alkylation or acylation.
Applications in Organic Synthesis
As a building block in organic synthesis, Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate serves as a versatile intermediate for creating more complex molecules. The bromophenyl group, in particular, provides a handle for further derivatization through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig methodologies.
The presence of multiple functional groups allows for selective transformations, enabling the creation of compound libraries for structure-activity relationship studies in drug discovery programs.
Comparison with Similar Compounds
To better understand the unique properties and potential applications of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several structural analogs of this compound have been reported in the literature:
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate | C20H20BrNO5S | Contains a butyl ester instead of ethyl ester; methyl group instead of propyl at position 2 |
| Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate | C24H29NO5S | Contains a tert-butylphenyl group instead of bromophenyl |
| Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2,6-dimethyl-1-benzofuran-3-carboxylate | C19H18BrNO5S | Contains methyl groups at positions 2 and 6 instead of a propyl group at position 2 |
| Ethyl 5-[(4-bromophenyl)sulfonylamino]-3-methyl-1-benzofuran-2-carboxylate | C18H16BrNO5S | Has a different arrangement of the ester group (at position 2) and methyl group (at position 3) |
These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and biological activities.
Structure-Property Relationships
The substitution pattern on the benzofuran core influences several key properties:
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Lipophilicity: The propyl group in Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate contributes to increased lipophilicity compared to methyl-substituted analogs, potentially enhancing membrane permeability.
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Steric Effects: The position and size of substituents affect the three-dimensional structure of the molecule, which can influence binding to biological targets.
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Electronic Effects: The bromine atom on the phenyl ring affects the electron distribution in the molecule, potentially enhancing interactions with specific protein targets through halogen bonding.
These structure-property relationships are crucial for understanding how structural modifications might be used to optimize the biological activity and pharmacokinetic properties of these compounds.
Current Research and Future Directions
Research on benzofuran derivatives, including Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate, continues to expand, with several promising avenues for future investigation.
Medicinal Chemistry Applications
Current research suggests multiple potential medicinal applications for this compound class:
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Antimicrobial Development: The significant antimicrobial activity observed in related compounds containing the 4-bromophenyl sulfonyl moiety suggests potential for developing new antibacterial agents, particularly against resistant strains and biofilm-forming bacteria.
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Anti-inflammatory Agents: The structural features of this compound class align with known anti-inflammatory pharmacophores, suggesting potential for developing novel anti-inflammatory drugs.
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Anticancer Research: Benzofuran derivatives have demonstrated various anticancer mechanisms, and further investigation of this specific compound may reveal anticancer potential.
Chemical Tool Development
Beyond therapeutic applications, compounds like Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate may serve as valuable chemical tools for probing biological systems:
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Enzyme Inhibitors: These compounds may selectively inhibit specific enzymes, providing tools for studying enzyme function.
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Fluorescent Probes: Modification of the core structure could yield fluorescent derivatives useful for imaging applications.
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Affinity Labels: The reactive functional groups could be utilized to develop covalent probes for protein targets.
Synthetic Methodology Advancement
The synthesis of complex benzofuran derivatives continues to drive innovation in synthetic methodology:
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Green Chemistry Approaches: Development of more environmentally friendly synthesis routes with reduced waste and energy consumption.
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Flow Chemistry Applications: Continuous-flow methods may offer advantages for the multi-step synthesis of these compounds.
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Catalytic Methods: New catalytic approaches may enable more efficient and selective transformations of key intermediates.
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